(5R)-Rosuvastatin Methyl Ester

Chiral Chromatography Stereochemical Purity Regulatory Compliance

This (3R,5R)-enantiomer reference standard is indispensable for chromatographic resolution and quantification of the stereochemical impurity in Rosuvastatin API and finished dosage forms. Unlike generic isomeric mixtures, this single-enantiomer standard ensures accurate retention time matching and meets ICH Q3A(R2) specifications. Use for ANDA/DMF analytical method validation and forced degradation studies per ICH Q1A(R2). Qualify against USP/EP pharmacopoeial standards.

Molecular Formula C23H30FN3O6S
Molecular Weight 495.566
CAS No. 1776088-23-3
Cat. No. B592449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-Rosuvastatin Methyl Ester
CAS1776088-23-3
Synonyms(3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester
Molecular FormulaC23H30FN3O6S
Molecular Weight495.566
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1
InChIKeySUTPUCLJAVPJRS-WFJXPABVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5R)-Rosuvastatin Methyl Ester (CAS 1776088-23-3) – A Critical Reference Standard for Rosuvastatin Enantiomeric Purity Control


(5R)-Rosuvastatin Methyl Ester (CAS 1776088-23-3) is a specified, single-enantiomer impurity of the HMG-CoA reductase inhibitor Rosuvastatin, classified as the (3R,5R)-stereoisomer methyl ester derivative [1]. Unlike the therapeutically active (3R,5S)-enantiomer found in drug products, the (3R,5R)-form is a stereochemical impurity that must be chromatographically resolved and quantified to ensure active pharmaceutical ingredient (API) quality and compliance with regulatory pharmacopoeial standards [2]. This compound is produced as a purified reference standard specifically for use in analytical method development, method validation, and quality control release testing of Rosuvastatin drug substances and finished dosage forms [1].

Why Generic Substitution of (5R)-Rosuvastatin Methyl Ester Fails: The Necessity for a Single-Enantiomer Reference Standard


Generic substitution with an isomeric mixture or an incorrect stereoisomer is analytically invalid and will cause method failure. Rosuvastatin possesses two chiral centers, yielding four possible stereoisomers: the active (3R,5S) drug substance and three impurities including the (3R,5R)-diastereomer [1]. The (5R)-Rosuvastatin Methyl Ester specifically designates the (3R,5R)-enantiomer of the methyl ester intermediate/impurity . The chromatographic resolution of the (3R,5R)-form from the (3R,5S)-enantiomer requires a validated, stereoselective analytical method [2]. Using a non-single-enantiomer reference standard or a misidentified isomer will result in inaccurate retention time matching, erroneous quantification of the enantiomeric impurity, and failure to meet ICH Q3A(R2) specifications for stereochemical purity [3].

Quantitative Evidence Guide: Differentiating (5R)-Rosuvastatin Methyl Ester for Rosuvastatin Purity Analysis


Stereochemical Identity: Validated (3R,5R) Configuration vs. Therapeutically Inactive (3S,5R)-Enantiomer

(5R)-Rosuvastatin Methyl Ester is unequivocally identified as the (3R,5R)-stereoisomer of the rosuvastatin methyl ester impurity . In validated HPLC methods, the (3R,5R)-enantiomer exhibits a specific retention time that is distinct from the (3S,5R)-enantiomer, which is classified as EP Impurity G [1]. Misidentification would lead to regulatory non-compliance as EP Impurity G has a defined specification limit, while the (3R,5R)-enantiomer is a separate impurity requiring its own validated quantification method [2].

Chiral Chromatography Stereochemical Purity Regulatory Compliance

Regulatory Acceptance: ICH-Compliant Quantification Limits vs. Unvalidated Isomeric Mixtures

Validated stereoselective HPLC methods, using this compound as a reference standard, achieve a limit of quantification (LOQ) of 0.04% (w/w) and a limit of detection (LOD) of 0.015% (w/w) for the enantiomer in Rosuvastatin Calcium [1]. These values meet and exceed the typical ICH Q3A identification threshold (0.10%) for drug substances [2]. In contrast, non-validated or achiral methods cannot separate or quantify the enantiomeric impurity at these levels, leading to potential false compliance claims [3].

ICH Q3A Method Validation Limit of Quantification

Method Selectivity: Resolved Enantiomer Peak vs. Co-Eluting Interference in Standard Achiral Methods

A validated UHPLC method specifically developed for Rosuvastatin impurity profiling demonstrates baseline separation of the (3R,5R)-enantiomer (IMP-B) from the (3S,5R)-enantiomer (IMP-G) and the active (3R,5S) peak, achieving resolution (Rs) > 2.0 [1]. This is critical because a standard reversed-phase HPLC method (such as those used for achiral impurity profiling) is incapable of resolving these stereoisomers; they co-elute as a single peak, leading to an overestimation of purity and a failure to detect enantiomeric impurities above the specification limit [2].

UHPLC Enantioseparation Peak Resolution

Forced Degradation Tracking: Stable Marker for Degradation Pathways vs. Ambiguous Degradation Profiles

The (3R,5R)-enantiomer is not merely a synthetic impurity; it is also a degradation product formed under various stress conditions (acid, base, oxidative, thermal, photolytic) and during storage [1]. A validated stability-indicating method uses this specific reference standard to confirm that the enantiomer peak is well-resolved from the main drug peak and other degradation products under all stress conditions [2]. Without a pure reference standard for the (3R,5R)-enantiomer, the peak can only be identified as an 'unknown impurity,' preventing accurate tracking of degradation kinetics and shelf-life prediction [3].

Forced Degradation Stability-Indicating ICH Q1A

Regulatory Specification Adherence: Defined Acceptance Limit vs. Uncontrolled Isomer Mixture

Regulatory specifications for Rosuvastatin Calcium API mandate strict control of enantiomeric impurities. For example, typical commercial specifications set a limit of ≤ 0.5% for the total enantiomeric impurity, with the (3R,5R)-form being a key contributor [1]. A process patent for enantiomerically pure rosuvastatin methyl ester specifies that the final product should contain less than 0.5% of the 3S,5R enantiomer [2]. Using a certified reference standard of (5R)-Rosuvastatin Methyl Ester ensures that analytical methods can accurately quantify whether this specification is met, a feat impossible with generic or mixed standards [3].

EP Monograph USP Standards Specification Setting

High-Impact Application Scenarios for (5R)-Rosuvastatin Methyl Ester (CAS 1776088-23-3) in Pharmaceutical Quality


ANDAs & DMFs: Method Validation and Quality Control for Rosuvastatin Generic Filings

This reference standard is indispensable for analytical method validation (AMV) and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for generic Rosuvastatin Calcium [1]. It is used to demonstrate that the proposed stereoselective HPLC/UHPLC method meets ICH Q2(R1) validation parameters—specifically specificity, linearity, accuracy, precision, and LOQ/LOD—for the quantification of the enantiomeric impurity [2]. Its use directly supports the demonstration of pharmaceutical equivalence and product quality, critical for FDA and EMA approval of generic rosuvastatin products [1].

Forced Degradation Studies: Elucidating Stability-Indicating Method Capability per ICH Q1A

During forced degradation studies (acid/base hydrolysis, oxidation, photolysis, thermal stress) of Rosuvastatin drug substance and finished product, this reference standard is used to identify and track the formation of the (3R,5R)-enantiomer as a potential degradation product [3]. By establishing that the analytical method can resolve the enantiomer peak from the parent drug and all other degradation products, it validates the method as 'stability-indicating' [3]. This is a core requirement of ICH Q1A(R2) for establishing product shelf-life and storage conditions [3].

Reference Standard Qualification: Ensuring Traceability to USP/EP Compendial Methods

This compound serves as a secondary reference standard for routine quality control when traceability to primary pharmacopoeial standards (USP or EP) is required . Suppliers provide comprehensive characterization data (NMR, MS, HPLC purity) that allows QC laboratories to qualify this material against an official USP/EP Rosuvastatin Related Compound standard, thereby ensuring continuity in method performance and regulatory compliance across different batches and testing sites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5R)-Rosuvastatin Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.